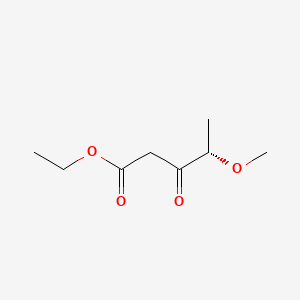
(S)-Ethyl 4-methoxy-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 4-methoxy-3-oxopentanoate is an organic compound with the molecular formula C8H14O4 It is a chiral ester, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-methoxy-3-oxopentanoate typically involves the esterification of (S)-4-methoxy-3-oxopentanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 4-methoxy-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-methoxy-3-oxopentanoic acid.
Reduction: Formation of (S)-4-methoxy-3-hydroxypentanoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
(S)-Ethyl 4-methoxy-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Ethyl 4-methoxy-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (S)-4-methoxy-3-oxopentanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-4-methoxy-3-oxopentanoate
- Methyl (S)-4-methoxy-3-oxopentanoate
- Ethyl ®-4-methoxy-3-oxopentanoate
Uniqueness
(S)-Ethyl 4-methoxy-3-oxopentanoate is unique due to its specific chiral configuration and the presence of both an ester and a methoxy group. This combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl (4S)-4-methoxy-3-oxopentanoate |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
QQMFFEQHVIIFDL-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)[C@H](C)OC |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


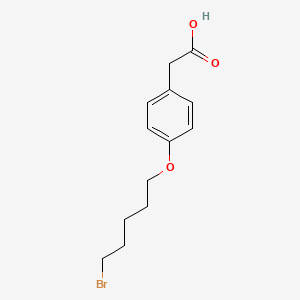
![7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14771638.png)
![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
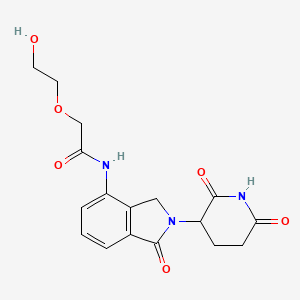
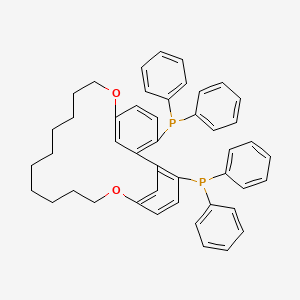

![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)

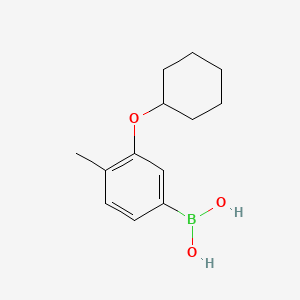

![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)


![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
